molecular formula C12H9Cl2NO B088344 4-(2,4-Dichlorophenoxy)aniline CAS No. 14861-17-7

4-(2,4-Dichlorophenoxy)aniline

Cat. No. B088344
CAS RN: 14861-17-7
M. Wt: 254.11 g/mol
InChI Key: RWDOREOERSVIRK-UHFFFAOYSA-N
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Description

“4-(2,4-Dichlorophenoxy)aniline” is a chemical compound with the molecular formula C12H9Cl2NO . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .


Synthesis Analysis

The synthesis of “4-(2,4-Dichlorophenoxy)aniline” involves a series of chemical reactions. The preparation method includes dissolving the corresponding anilines in a liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of “4-(2,4-Dichlorophenoxy)aniline” consists of a benzene ring attached to an amino group and a dichlorophenoxy group . The molecular weight of this compound is 254.11 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “4-(2,4-Dichlorophenoxy)aniline” are complex and can involve multiple steps. For example, it has been reported that the toxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-Dichlorophenol (2,4-DCP) to Vibrio qinghaiensis sp.-Q67 (Q67) and Caenorhabditis elegans increases with exposure time .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,4-Dichlorophenoxy)aniline” include a molecular weight of 254.11 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Application 1: Ultrasonic Coupling with Electrical Current

  • Summary of Application : This research investigated the oxidative degradation of 2,4-Dichlorophenoxy acetic acid herbicide via ultrasonic-assisted in electro-activation of the persulfate system in the presence of nano-zero valent iron .
  • Methods of Application : The effect of experimental parameters such as pH value, electrical current, persulfate concentration, nano zero-valent iron dose, and initial organic pollutant concentration on the ultrasonic-electropersulfate process performance was assessed via central composite design .
  • Results or Outcomes : Following optimal conditions, nearly 91% removal was done. Moreover, the complete removal of 2,4-Dichlorophenoxy acetic acid, 92% COD, and 88% TOC removal was achieved by this process near 140 min reaction .

Application 2: Advanced Oxidation Processes (AOPs)

  • Summary of Application : This manuscript presents an overview of the physicochemical characteristics, uses, regulations, environmental and human health impacts of 2,4-D, and different advanced oxidation processes (AOPs) to degrade this organic compound .
  • Methods of Application : Various AOPs were evaluated and compared for their efficiencies and intermediaries .
  • Results or Outcomes : Based on this review, 2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have the optimal efficiencies of degradation and mineralization .

Application 3: Sorption to Soil

  • Summary of Application : This research investigates the sorption of phenoxy herbicides, including 2,4-D, to soil .
  • Methods of Application : The study involves the application of these herbicides to various types of soil and measuring the rate and extent of sorption .
  • Results or Outcomes : The results of this research can provide valuable information about the environmental fate of these herbicides, including their potential for leaching into groundwater .

Application 4: Chemical Synthesis

  • Summary of Application : “4-(2,4-Dichlorophenoxy)aniline” may be used in the synthesis of other chemical compounds .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
  • Results or Outcomes : The outcomes of such syntheses would be new chemical compounds with potentially useful properties .

Application 5: Biological Degradation

  • Summary of Application : This research investigates the role of bacteria and fungi, especially white-rot basidiomycetes, in the biodegradation of 2,4-D .
  • Methods of Application : The study involves the cultivation of 2,4-D-degrading microorganisms under various conditions and medium compositions .
  • Results or Outcomes : The results of this research can provide valuable information about the biochemical mechanisms of 2,4-D biodegradation .

Application 6: Tissue Culture Experiments

  • Summary of Application : This research investigates the role of 2,4-D in triggering the embryogenic pathway of somatic cells in both dicots and monocots .
  • Methods of Application : The study involves the application of 2,4-D to various types of plant tissues and measuring the rate and extent of embryogenesis .
  • Results or Outcomes : The results of this research can provide valuable information about the role of 2,4-D in plant tissue culture .

Safety And Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of “4-(2,4-Dichlorophenoxy)aniline”. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-(2,4-dichlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDOREOERSVIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065825
Record name Benzenamine, 4-(2,4-dichlorophenoxy)-
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Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenoxy)aniline

CAS RN

14861-17-7
Record name 4-(2,4-Dichlorophenoxy)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14861-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aminonitrofen
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Record name Benzenamine, 4-(2,4-dichlorophenoxy)-
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Record name Benzenamine, 4-(2,4-dichlorophenoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-dichlorophenoxy)aniline
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Record name 4-(2,4-DICHLOROPHENOXY)BENZENAMINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41F3KF27M
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The nitro intermediate (10 mmol) obtained above was dissolved in MeOH (20 mL), and treated with SnCl2.2H2O (50 mmol), according to General Procedure I. The reaction mixture was heated under reflux until completion, as indicated by TLC or HPLC. The solvent was removed in vacuuo and the residue was treated with 4.0 N aqueous NaOH to pH˜8. The residue was extracted with EtOAc (2×50 mL), washed with 1.0 N aqueous NaOH (50 mL), brine (50 mL) and dried over sodium sulfate. The solvent was removed in vacuuo to afford the desired 4-(2,4-dichloro-phenoxy)aniline, which was used directly for further transformation without further purification.
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The nitro intermediate (10 mmol) obtained above was dissolved in MeOH (20 mL), and treated with SnCl22H2O (50 mmol), according to General Procedure I. The reaction mixture was heated under reflux until completion, as indicated by TLC or HPLC. The solvent was removed in vacuuo and the residue was treated with 4.0 N aqueous NaOH to pH ˜8. The residue was extracted with EtOAc (2×50 mL), washed with 1.0 N aqueous NaOH (50 mL), brine (50 mL) and dried over sodium sulfate. The solvent was removed in vacuuo to afford the desired 4-(2,4-dichloro-phenoxy)aniline, which was used directly for further transformation without further purification.
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
H Cheng, HF Liu, L Yang, R Zhang, C Chen… - Bioorganic & Medicinal …, 2020 - Elsevier
Mitochondrial complex II and complex III are two promising targets for the development of numerous pharmaceuticals and pesticides. Although tremendous inhibitors of either complex II …
Number of citations: 13 www.sciencedirect.com
GR Leather, CL Foy - Pesticide Biochemistry and Physiology, 1977 - Elsevier
The herbicide, methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate (bifenox), had a half-life of 3 to 7 days after preemergence application to a greenhouse soil mix. Metabolites identified …
Number of citations: 23 www.sciencedirect.com
H Cheng, W Song, R Nie, YX Wang, HL Li… - Bioorganic & Medicinal …, 2018 - Elsevier
Succinate-cytochrome c reductase (SCR) is composed of a mixture of mitochondrial complex II (succinate-ubiquinone oxidoreductase) and complex III (cytochrome bc 1 complex). …
Number of citations: 16 www.sciencedirect.com
W Sang, AJ Gavi, BY Yu, H Cheng… - Chemistry–An Asian …, 2020 - Wiley Online Library
2‐Aminobenzimidazoles are widely present in a number of bioactive molecules. Generally, the preparation of these molecules could be realized by the mono‐substitution of 2‐…
Number of citations: 8 onlinelibrary.wiley.com
C Chen, J Liu, JR Halpert, PR Wilderman - Biochemistry, 2018 - ACS Publications
Human hepatic cytochromes P450 (CYP) are integral to xenobiotic metabolism. CYP2B6 is a major catalyst of biotransformation of environmental toxicants, including polybrominated …
Number of citations: 4 pubs.acs.org
GR Leather - 1975 - vtechworks.lib.vt.edu
The fate of bifenox [methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate] in soil and plants following preemergence application of this herbicide, was investigated in greenhouse and …
Number of citations: 2 vtechworks.lib.vt.edu
ME Lanning, W Yu, JL Yap, J Chauhan, L Chen… - European journal of …, 2016 - Elsevier
Abstract Structure-based drug design was utilized to develop novel, 1-hydroxy-2-naphthoate-based small-molecule inhibitors of Mcl-1. Ligand design was driven by exploiting a salt …
Number of citations: 57 www.sciencedirect.com
M Comber, M Holt - MCC report no. MCC/007, 2010 - cefic-lri.org
This paper describes a project funded by Cefic Long-range Research Initiative (LRi, http://www. cefic-lri. org/) to develop a list of reference chemicals covering a range of environmental …
Number of citations: 26 cefic-lri.org
S Schmidt - of Dioxins and Furans, 1998 - Springer
The use of pesticides is the most common way to combat organisms considered harmful to humans or their interests. These organisms or pests carry or cause disease (eg bacteria, fungi…
Number of citations: 5 link.springer.com
S Schmidt - Biodegradation of Dioxins and Furans, 2013 - books.google.com
Introduction he use of pesticides is the most common way to combat organisms considered harmful to humans or their interests. These organisms or pests carry or cause disease (eg …
Number of citations: 0 books.google.com

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